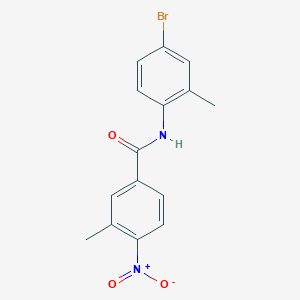

N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nitrobenzamide derivatives, including compounds like N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide, are of significant interest in organic chemistry due to their diverse biological activities and potential applications in material science. These compounds are synthesized through various organic reactions and analyzed using techniques such as NMR, MS, IR spectroscopy, and X-ray crystallography.

Synthesis Analysis

The synthesis of nitrobenzamide derivatives typically involves the acylation of nitrobenzene derivatives with appropriate acid chlorides or anhydrides in the presence of a base. The synthesis process can be optimized by selecting suitable solvents and reaction conditions to increase yield and purity (Dwivedi & Kumar, 2019).

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives is characterized by spectroscopic methods and X-ray crystallography. These compounds often exhibit interesting structural features, including hydrogen bonding and π-π interactions, which can influence their physical and chemical properties (He et al., 2014).

Aplicaciones Científicas De Investigación

Molecular Docking and Spectroscopic Analysis

N-(4-Bromophenyl)-4-nitrobenzamide has been studied for its vibrational spectroscopic properties and molecular docking potential, suggesting its application in developing antibacterial drugs. Computational methods highlighted its structural characteristics and potential electro-optical applications due to its hyperpolarizability values (Dwivedi & Kumar, 2019).

Synthetic Applications

Anticonvulsant Activity

A study on a series of 4-nitro-N-phenylbenzamides, closely related to the compound , demonstrated significant anticonvulsant properties. This suggests potential therapeutic applications for related compounds in treating seizure disorders (Bailleux et al., 1995).

Corrosion Inhibition

N-Phenyl-benzamide derivatives, which share structural features with N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide, have been evaluated for their efficacy as corrosion inhibitors on mild steel in acidic conditions. These studies highlight the chemical's potential in industrial applications to protect metals against corrosion (Mishra et al., 2018).

Biosensor Development

The development of biosensors using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, which has a similar nitro and amide functional group arrangement, indicates the utility of such compounds in creating sensitive detection systems for biological molecules. This application is crucial for medical diagnostics and environmental monitoring (Karimi-Maleh et al., 2014).

Propiedades

IUPAC Name |

N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O3/c1-9-8-12(16)4-5-13(9)17-15(19)11-3-6-14(18(20)21)10(2)7-11/h3-8H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLOWTGYZHNXQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5603268.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide hydrochloride](/img/structure/B5603280.png)

![2-amino-4-[(3,3-dimethyl-2-oxobutyl)thio]-6-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5603282.png)

![3-methyl-6-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5603283.png)

![1-[(4-bromobenzyl)oxy]-6-nitro-1H-1,2,3-benzotriazole](/img/structure/B5603288.png)

![8-{hydroxy[4-(trifluoromethyl)phenyl]acetyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5603309.png)

![N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603316.png)

![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-isobutyl-1-methyl-1H-pyrazole](/img/structure/B5603319.png)

![2-(2-methoxyethyl)-8-(1H-pyrrol-2-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5603321.png)

![4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide](/img/structure/B5603326.png)

![6-chloro-3-fluoro-2-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5603327.png)

![2-methoxy-4-[2-(2-methylbenzoyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5603331.png)

![N-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5603350.png)